molecular formula C6H7ClO2 B054880 2-methyl-4,5-dihydrofuran-3-carbonyl Chloride CAS No. 116974-93-7

2-methyl-4,5-dihydrofuran-3-carbonyl Chloride

Cat. No. B054880
M. Wt: 146.57 g/mol
InChI Key: KWXMKWHPJWWDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4,5-dihydrofuran-3-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and viruses by disrupting their cell membranes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is its ease of synthesis. It can be prepared in large quantities using simple laboratory equipment. Additionally, it has a wide range of potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
One of the limitations of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is its limited solubility in water. This can make it difficult to work with in certain laboratory experiments. Additionally, its mechanism of action is not well understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-methyl-4,5-dihydrofuran-3-carbonyl chloride. One area of interest is the synthesis of novel bioactive compounds using 2-methyl-4,5-dihydrofuran-3-carbonyl chloride as a precursor. Additionally, further studies are needed to understand the mechanism of action of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride and its potential applications in various fields such as materials science. Finally, more research is needed to investigate the toxicity and safety of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride, particularly in vivo studies.
In conclusion, 2-methyl-4,5-dihydrofuran-3-carbonyl chloride is a versatile chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its ease of synthesis and low toxicity make it an attractive compound for laboratory experiments. Future research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-methyl-4,5-dihydrofuran-3-carbonyl chloride involves the reaction of 2-methyl-4,5-dihydrofuran-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The resulting product is a colorless liquid that can be purified by distillation.

Scientific Research Applications

2-methyl-4,5-dihydrofuran-3-carbonyl chloride has been extensively studied for its potential applications in the field of pharmaceuticals. It has been reported to exhibit antimicrobial, antifungal, and antiviral activities. Additionally, it has been found to have potential as a precursor for the synthesis of various bioactive compounds such as antitumor agents and anti-inflammatory drugs.

properties

CAS RN

116974-93-7

Product Name

2-methyl-4,5-dihydrofuran-3-carbonyl Chloride

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

5-methyl-2,3-dihydrofuran-4-carbonyl chloride

InChI

InChI=1S/C6H7ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3

InChI Key

KWXMKWHPJWWDJB-UHFFFAOYSA-N

SMILES

CC1=C(CCO1)C(=O)Cl

Canonical SMILES

CC1=C(CCO1)C(=O)Cl

synonyms

3-Furancarbonyl chloride, 4,5-dihydro-2-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.